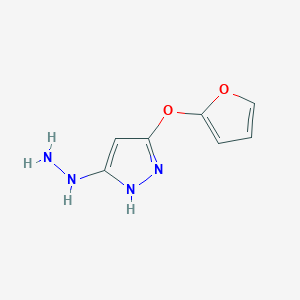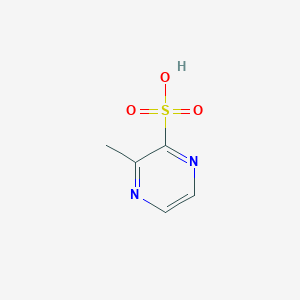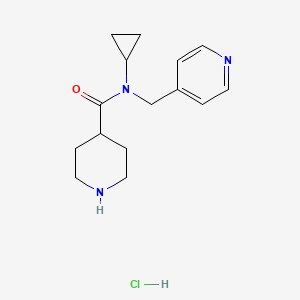![molecular formula C13H9Cl2N3 B13965180 6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13965180.png)
6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloro-6-(phenylmethyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of fused N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry and material science due to their diverse biological activities and photophysical properties .
Métodos De Preparación
The synthesis of 5,7-Dichloro-6-(phenylmethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This method is favored due to its efficiency and the high yield of the desired product . Industrial production methods often involve large-scale synthesis under controlled heating conditions to ensure the purity and consistency of the compound .
Análisis De Reacciones Químicas
5,7-Dichloro-6-(phenylmethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce additional halogen atoms into the compound, while alkylation can add alkyl groups to the pyrazolo[1,5-a]pyrimidine core .
Aplicaciones Científicas De Investigación
5,7-Dichloro-6-(phenylmethyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5,7-Dichloro-6-(phenylmethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
5,7-Dichloro-6-(phenylmethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and phenylmethyl groups. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibition properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK2 inhibitor.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Explored for its energetic properties.
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substitution patterns and specific applications, highlighting the versatility and adaptability of this chemical scaffold .
Propiedades
Fórmula molecular |
C13H9Cl2N3 |
|---|---|
Peso molecular |
278.13 g/mol |
Nombre IUPAC |
6-benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H9Cl2N3/c14-12-10(8-9-4-2-1-3-5-9)13(15)18-11(17-12)6-7-16-18/h1-7H,8H2 |
Clave InChI |
AVKWUWYMDJCTAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(N3C(=CC=N3)N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13965158.png)

